Urocortin 2 - 351999-18-3

Urocortin 2

Catalog Number: EVT-10918830
CAS Number: 351999-18-3
Molecular Formula: C194H339N63O54S
Molecular Weight: 4450 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Urocortin 2 has been investigated for the basic science of Heart Failure and Cardiovascular Disease.
Neuropeptides of about 40 amino acids which are structurally similar to CORTICOTROPIN-RELEASING FACTOR. Unlike CRF acting primarily through type 1 CRF RECEPTORS, urocortins signal preferentially through type 2 CRF receptors. Urocortins have wide tissue distribution from fish to mammals, and diverse functions. In mammals, urocortins can suppress food intake, delays gastric emptying, and decreases heat-induced edema.
Overview

Urocortin 2 is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family, which plays a significant role in the regulation of stress responses, energy metabolism, and cardiovascular functions. It was first identified in 2003 and is primarily known for its ability to activate the CRF receptor type 2, leading to various physiological effects, particularly in the central nervous system and peripheral tissues.

Source

Urocortin 2 is derived from the UCN2 gene, which is expressed in various tissues including the brain, heart, and skeletal muscle. The peptide is synthesized as a precursor protein that undergoes posttranslational modifications to yield the mature active form. Studies have shown that urocortin 2 mRNA is present in several cell types, including neuronal and cardiac cells, indicating its diverse physiological roles .

Classification

Urocortin 2 is classified as a neuropeptide and falls under the broader category of signaling molecules involved in stress response and homeostasis. It shares structural similarities with other members of the CRF family, such as urocortin 1 and urocortin 3, but exhibits distinct receptor selectivity and biological effects.

Synthesis Analysis

Methods

The synthesis of urocortin 2 typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. Once the desired sequence is achieved, the peptide is cleaved from the support and subjected to purification processes such as high-performance liquid chromatography (HPLC) to isolate the final product.

Technical Details

In research settings, urocortin 2 can be synthesized using automated peptide synthesizers that facilitate precise control over reaction conditions. The synthesis often includes protecting groups for amino acid side chains to prevent unwanted reactions during elongation. After synthesis, peptides are typically purified by HPLC using gradient elution techniques that separate based on hydrophobicity .

Molecular Structure Analysis

Structure

Urocortin 2 consists of a linear sequence of amino acids, specifically comprising 39 residues in its mature form. Its structure includes critical regions that interact with CRF receptors, facilitating biological activity. The peptide's sequence can be represented as:

Cys Ser Ala Gly Ser Gly Gly Ile Thr Ser Ala Asp Gly Ser Ser Arg Tyr Ser Gly Thr Cys Pro Gly Ser Lys Pro Ser Cys Ser Ala Gly Thr Cys\text{Cys Ser Ala Gly Ser Gly Gly Ile Thr Ser Ala Asp Gly Ser Ser Arg Tyr Ser Gly Thr Cys Pro Gly Ser Lys Pro Ser Cys Ser Ala Gly Thr Cys}

Data

The molecular weight of urocortin 2 is approximately 4.5 kDa. Its structure features disulfide bonds that are crucial for maintaining stability and functional conformation .

Chemical Reactions Analysis

Reactions

Urocortin 2 participates in various biochemical reactions primarily through its interaction with CRF receptors. Upon binding to CRF receptor type 2, it initiates intracellular signaling cascades involving G-proteins that lead to changes in cellular calcium levels and activation of downstream pathways.

Technical Details

Research indicates that urocortin 2 can modulate voltage-gated calcium channels, thereby influencing intracellular calcium concentrations. For example, studies have shown that pre-treatment with urocortin 2 reduces calcium influx induced by potassium chloride or specific calcium channel activators .

Mechanism of Action

Process

The primary mechanism of action for urocortin 2 involves its binding to CRF receptor type 2, which activates G-protein signaling pathways. This activation leads to increased intracellular cyclic adenosine monophosphate levels and subsequent activation of protein kinase A pathways.

Data

In cellular models, urocortin 2 has been shown to inhibit calcium influx through voltage-gated calcium channels, suggesting a protective role against excessive calcium signaling during stress responses .

Physical and Chemical Properties Analysis

Physical Properties

Urocortin 2 is a water-soluble peptide with a relatively low molecular weight. It exhibits stability under physiological conditions but can be sensitive to extreme pH levels and temperatures.

Chemical Properties

The peptide contains multiple functional groups typical of amino acids (e.g., amines, carboxylic acids), allowing for various interactions with biological macromolecules. Its hydrophilic nature contributes to its solubility in aqueous environments.

Relevant Data or Analyses

Studies have indicated that modifications such as fatty acid conjugation can enhance the pharmacological profile of urocortin 2 analogs, improving solubility and bioavailability for therapeutic applications .

Applications

Urocortin 2 has garnered interest for its potential therapeutic applications in treating conditions related to stress response dysregulation, such as anxiety disorders and cardiovascular diseases. Research indicates its utility in preventing muscle atrophy during disuse or disease states by modulating muscle mass regulation through CRF receptor activation . Additionally, analogs of urocortin 2 are being explored for their roles in managing metabolic disorders like diabetes and chronic kidney disease due to their effects on energy metabolism and renal function .

Molecular Biology and Receptor Interactions of Urocortin 2

Genomic Organization and Evolutionary Conservation of the UCN2 Gene

The UCN2 gene (officially designated Urocortin 2) resides on human chromosome 3p21.31, spanning a genomic region of approximately 2,064 base pairs. It comprises two exons that encode a precursor protein, which undergoes post-translational cleavage to yield the mature 38-amino-acid peptide. The gene’s promoter region contains conserved regulatory elements responsive to stress and metabolic signals, though its transcriptional regulation remains incompletely characterized. Orthologs of UCN2 exist across vertebrates, with particularly high conservation observed between humans and rodents. The mouse Ucn2 gene shares 85% sequence homology with human UCN2 in the coding region, reflecting strong evolutionary pressure to maintain its biological function. In both species, tissue-specific expression patterns show enrichment in discrete brain regions (hypothalamic nuclei, locus coeruleus), heart, skeletal muscle, and skin, suggesting conserved physiological roles in stress adaptation and energy homeostasis [1] [2].

Table 1: Genomic Characteristics of Human UCN2

FeatureDetail
Chromosomal Location3p21.31
Gene ID90226
Exon Count2
mRNA ReferenceNM_033199.4
Protein ProductPrepro-Urocortin 2 (cleaved to active form)
AliasesUR, SRP, URP, UCNI, UCN-II
Conserved DomainsSauvagine/CRF/urotensin-I family signature

Structural Homology Within the Corticotropin-Releasing Factor (CRF) Peptide Family

Urocortin 2 belongs to the corticotropin-releasing factor (CRF) neuropeptide family, which includes CRF, Urocortin 1, Urocortin 3, and non-mammalian orthologs (fish urotensin I, amphibian sauvagine). Structurally, Urocortin 2 is a 38-amino-acid peptide featuring a conserved C-terminal α-helical domain critical for receptor binding. It shares approximately 34% sequence identity with human CRF and 42% with Urocortin 1. Despite lower overall homology than Urocortin 1, Urocortin 2 retains the N-terminal pyroglutamate residue and C-terminal amidation characteristic of this peptide family, which stabilize its tertiary structure. Crucially, Urocortin 2 lacks significant sequence similarity to urotensin II, despite historical nomenclature confusion. Structural modeling reveals that its receptor selectivity arises from divergent residues in the central helix (positions 20–30), which hinder binding to the CRF binding protein (CRF-BP) and CRF type 1 receptors [1] [2] [6].

Table 2: Structural Comparison of Human CRF Family Peptides

PeptideLength (aa)Identity to Urocortin 2Receptor Selectivity
CRF4134%CRF1 > CRF2
Urocortin 14042%CRF1 = CRF2 + CRF-BP
Urocortin 238100%CRF2 exclusive
Urocortin 33831%CRF2 exclusive

CRF Receptor Subtype Selectivity: CRF2 Receptor Binding Dynamics

Urocortin 2 exhibits exceptional selectivity for the type 2 corticotropin-releasing factor receptor (CRF2 receptor), with negligible affinity for the CRF1 receptor or CRF-BP. Radioligand binding assays demonstrate a dissociation constant (Kd) of 0.3–1.0 nM for human CRF2 receptors, which is 1000-fold higher than its affinity for CRF1 receptors. This selectivity arises from Urocortin 2’s unique interaction with extracellular loop 3 (ECL3) and transmembrane helix 7 (TM7) of the CRF2 receptor—interfaces distinct from CRF1 binding pockets. The CRF2 receptor exists as splice variants (CRF2α, CRF2β, CRF2γ) with tissue-specific distributions. Urocortin 2 binds all variants but exhibits highest efficacy at CRF2β, the dominant isoform in peripheral tissues like heart and skeletal muscle. Antagonists like astressin 2B (10 nM) fully abolish Urocortin 2-induced receptor activation, confirming CRF2-dependence. Notably, Urocortin 2’s binding kinetics involve rapid association with CRF2 receptors followed by sustained cAMP generation, distinguishing its signaling profile from non-selective ligands [2] [4] [6].

Intracellular Signaling Pathways: Cyclic Adenosine Monophosphate/Protein Kinase A and Calcium-Dependent Mechanisms

Upon binding CRF2 receptors (Gs-coupled), Urocortin 2 activates adenylate cyclase, elevating intracellular cyclic adenosine monophosphate (cAMP) levels within minutes. This triggers protein kinase A (PKA) activation, which phosphorylates key effectors:

  • Cardiac Tissue: PKA phosphorylates phospholamban at serine-16, relieving inhibition of sarcoendoplasmic reticulum calcium ATPase (SERCA). This enhances sarcoplasmic reticulum calcium sequestration, accelerating relaxation (lusitropy) and increasing contractile calcium availability (inotropy). EC50 values for these effects are ~19 nM in mouse cardiomyocytes [3] [6] [9].
  • Vascular Endothelium: cAMP/PKA signaling converges with calcium/calmodulin-dependent pathways to phosphorylate endothelial nitric oxide synthase (eNOS) at serine-1177 via Akt and extracellular signal-regulated kinases 1/2 (ERK1/2). This increases nitric oxide production, inducing vasodilation. Inhibitors of PKA (H89, KT5720) or calcium/calmodulin-dependent protein kinase II (KN93) block this response [4].

Concurrently, Urocortin 2 modulates calcium dynamics in cell-specific manners:

  • Neuronal Cells: In rat PC12 cells, Urocortin 2 (100 nM) inhibits L-type voltage-gated calcium channels, reducing depolarization-induced intracellular calcium transients by 40–60%. This occurs independently of CRF2 receptors, suggesting novel neuronal pathways [7].
  • Skeletal Muscle: cAMP/PKA activation by Urocortin 2 stimulates insulin-like growth factor 1/Akt/mechanistic target of rapamycin pathways, promoting protein synthesis and hypertrophy. Concurrently, it inhibits Forkhead box O transcription factors and lysosomal proteolysis, reducing atrophy. ERK1/2 activation mediates a fiber-type shift toward fatigue-resistant slow-twitch fibers [8] [9].

Table 3: Cell-Type-Specific Signaling Pathways Activated by Urocortin 2

Cell/Tissue TypePrimary PathwayKey EffectorsFunctional Outcome
CardiomyocytescAMP/PKA + CaMKIIPhospholamban-Ser16, SERCAEnhanced contractility, lusitropy
Vascular Endothelial CellscAMP/PKA + Akt/ERK/p38eNOS-Ser1177Nitric oxide production, vasodilation
Skeletal MyocytescAMP/PKA + IGF-1/Akt/mTORFoxO, LC3-I/II, p62Hypertrophy, reduced proteolysis
Neuronal (PC12) CellsCalcium channel modulationL-type VGCCReduced intracellular Ca²⁺ overload

Properties

CAS Number

351999-18-3

Product Name

Urocortin 2

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C194H339N63O54S

Molecular Weight

4450 g/mol

InChI

InChI=1S/C194H339N63O54S/c1-38-96(25)142(199)181(303)250-144(94(21)22)184(306)243-126(76-92(17)18)176(298)247-130(83-258)179(301)241-124(74-90(13)14)174(296)242-129(79-141(271)272)178(300)251-145(95(23)24)189(311)257-69-47-53-132(257)180(302)254-146(97(26)39-2)183(305)218-82-137(265)227-120(70-86(5)6)171(293)239-122(72-88(9)10)172(294)237-117(56-61-135(197)263)168(290)253-148(99(28)41-4)186(308)245-125(75-91(15)16)175(297)240-123(73-89(11)12)173(295)238-119(58-63-140(269)270)165(287)235-115(54-59-133(195)261)161(283)223-103(32)155(277)230-111(49-43-65-213-191(203)204)160(282)222-102(31)154(276)229-110(48-42-64-212-190(201)202)159(281)221-100(29)152(274)220-101(30)153(275)231-112(50-44-66-214-192(205)206)163(285)236-118(57-62-139(267)268)164(286)234-116(55-60-134(196)262)162(284)224-106(35)158(280)255-150(108(37)260)188(310)256-149(107(36)259)187(309)246-128(78-136(198)264)170(292)226-105(34)157(279)233-114(52-46-68-216-194(209)210)167(289)252-147(98(27)40-3)185(307)244-121(71-87(7)8)169(291)225-104(33)156(278)232-113(51-45-67-215-193(207)208)166(288)249-143(93(19)20)182(304)217-81-138(266)228-127(77-109-80-211-85-219-109)177(299)248-131(84-312)151(200)273/h80,85-108,110-132,142-150,258-260,312H,38-79,81-84,199H2,1-37H3,(H2,195,261)(H2,196,262)(H2,197,263)(H2,198,264)(H2,200,273)(H,211,219)(H,217,304)(H,218,305)(H,220,274)(H,221,281)(H,222,282)(H,223,283)(H,224,284)(H,225,291)(H,226,292)(H,227,265)(H,228,266)(H,229,276)(H,230,277)(H,231,275)(H,232,278)(H,233,279)(H,234,286)(H,235,287)(H,236,285)(H,237,294)(H,238,295)(H,239,293)(H,240,297)(H,241,301)(H,242,296)(H,243,306)(H,244,307)(H,245,308)(H,246,309)(H,247,298)(H,248,299)(H,249,288)(H,250,303)(H,251,300)(H,252,289)(H,253,290)(H,254,302)(H,255,280)(H,256,310)(H,267,268)(H,269,270)(H,271,272)(H4,201,202,212)(H4,203,204,213)(H4,205,206,214)(H4,207,208,215)(H4,209,210,216)/t96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107+,108+,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1

InChI Key

ZEBBPGHOLWPSGI-KPLDDXDLSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.